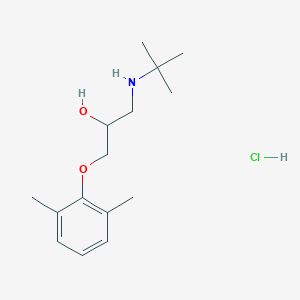
1-(tert-butylamino)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride
Overview
Description
1-(tert-butylamino)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride, also known as CGP 12177, is a synthetic compound that is commonly used as a research tool in the field of pharmacology. It is a selective beta-adrenoceptor antagonist that has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, cancer, and obesity.
Mechanism of Action
1-(tert-butylamino)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride 12177 acts as a selective beta-adrenoceptor antagonist by binding to the beta-adrenoceptors and blocking their activation by endogenous catecholamines. It has a higher affinity for the beta2-adrenoceptors than beta1-adrenoceptors. By blocking the beta-adrenoceptors, 1-(tert-butylamino)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride 12177 reduces the effects of sympathetic nervous system activation, including heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects:
1-(tert-butylamino)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride 12177 has been shown to have various biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure in animal models. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-(tert-butylamino)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride 12177 has been shown to increase insulin sensitivity and glucose uptake in adipocytes, which may have potential therapeutic applications in obesity and type 2 diabetes.
Advantages and Limitations for Lab Experiments
1-(tert-butylamino)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride 12177 has several advantages as a research tool in pharmacology. It is a selective beta-adrenoceptor antagonist, which allows for the study of the specific effects of beta-adrenoceptor blockade. It has been extensively studied and has a well-established pharmacological profile. However, 1-(tert-butylamino)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride 12177 also has limitations. It is a synthetic compound that may not accurately reflect the effects of endogenous catecholamines. It may also have off-target effects that need to be considered in experimental design.
Future Directions
1-(tert-butylamino)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride 12177 has potential therapeutic applications in various diseases, including cardiovascular disorders, cancer, and obesity. Future research should focus on the development of new drugs based on the structure of 1-(tert-butylamino)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride 12177 that have improved pharmacological properties and fewer off-target effects. The role of beta-adrenoceptors in various physiological and pathological conditions should also be further studied to better understand the potential therapeutic applications of 1-(tert-butylamino)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride 12177.
Scientific Research Applications
1-(tert-butylamino)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride 12177 has been extensively used as a research tool in pharmacology due to its selective beta-adrenoceptor blocking activity. It has been used to study the role of beta-adrenoceptors in various physiological and pathological conditions, including cardiovascular disorders, cancer, and obesity. 1-(tert-butylamino)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride 12177 has been shown to have potential therapeutic applications in these diseases and has been used as a lead compound for the development of new drugs.
properties
IUPAC Name |
1-(tert-butylamino)-3-(2,6-dimethylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-11-7-6-8-12(2)14(11)18-10-13(17)9-16-15(3,4)5;/h6-8,13,16-17H,9-10H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWAZFQJKNYRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CNC(C)(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15148-81-9 | |
| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-(2,6-dimethylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15148-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



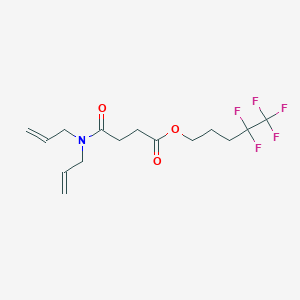
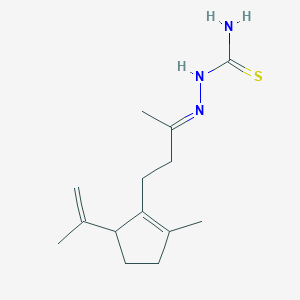


![4-[3-(4-tert-butylphenoxy)propyl]morpholine](/img/structure/B3847098.png)

![4-[5-(4-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3847113.png)
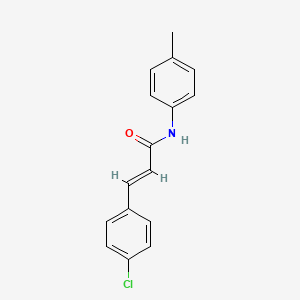
![methyl 3-[(2-thienylcarbonyl)amino]-2-butenoate](/img/structure/B3847144.png)

![butyl 4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3847160.png)
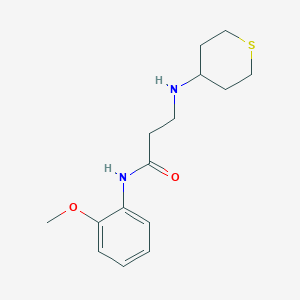
![butyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3847176.png)
![N-(2-methoxyethyl)-3-(1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B3847177.png)